molecular formula C13H11N3O2 B4239504 6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione CAS No. 109103-52-8

6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B4239504
CAS No.: 109103-52-8
M. Wt: 241.24 g/mol
InChI Key: NXRXNXMPGAVMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a fused heterocyclic compound featuring a pyrazolo-pyridine backbone with dual ketone groups at positions 3 and 2. This compound is part of a broader class of pyrazolo-pyridine-diones, which are of interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and kinase inhibitory effects .

Properties

IUPAC Name

6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-7-10(17)11-12(14-8)15-16(13(11)18)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRXNXMPGAVMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151080
Record name 1,2-Dihydro-4-hydroxy-6-methyl-2-phenyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109103-52-8
Record name 1,2-Dihydro-4-hydroxy-6-methyl-2-phenyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109103-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-hydroxy-6-methyl-2-phenyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide

Biological Activity

6-Methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione, also referred to as MPPD, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The molecular formula for MPPD is C16H17N3O2, with a molecular weight of 283.33 g/mol. The compound features a pyrazolopyridine core that is known for its pharmacological versatility.

PropertyValue
Molecular FormulaC16H17N3O2
Molecular Weight283.33 g/mol
LogP2.3532
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area51.938 Ų

Target of Action : MPPD primarily targets Tropomyosin receptor kinases (TRKs) . These receptors play a crucial role in various cellular processes, including proliferation and differentiation.

Mode of Action : MPPD inhibits TRK activity, leading to the disruption of downstream signaling pathways such as Ras/Erk and PI3K/Akt. This inhibition can result in the suppression of cell proliferation in certain cancer cell lines. For instance, it has been reported to inhibit the Km-12 cell line with an IC50 value of 0.304 μM.

Anticancer Properties

Research indicates that MPPD exhibits significant anticancer activity by inducing apoptosis and inhibiting angiogenesis. Studies have shown that it can effectively inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : MPPD triggers programmed cell death in cancer cells.
  • Angiogenesis Inhibition : It interferes with the formation of new blood vessels that tumors require for growth.

A study highlighted that derivatives of pyrazolo[3,4-b]pyridines, including MPPD, demonstrated potent antiproliferative effects against a range of cancer types by targeting tubulin polymerization and protein kinase signaling pathways .

Anti-inflammatory Activity

MPPD has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of MPPD on several cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer drugs.
    • Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.
  • Case Study on Anti-inflammatory Effects :
    • In vitro experiments conducted on RAW264.7 macrophage cells revealed that MPPD reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), confirming its anti-inflammatory potential.

Pharmacokinetics

MPPD exhibits favorable pharmacokinetic properties including good plasma stability and low inhibitory activity towards cytochrome P450 isoforms (except CYP2C9), which is crucial for minimizing drug-drug interactions during therapeutic use.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. Studies suggest that it may act by interfering with specific signaling pathways involved in tumor growth. For instance, a study highlighted the effectiveness of various pyrazolo[3,4-b]pyridine derivatives in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridines are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Neuroprotective Effects

Neuroprotection is another area where 6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione shows promise. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Building Block for Drug Development

The unique structure of 6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione makes it an attractive building block for the synthesis of more complex pharmaceutical agents. Its derivatives can be modified to enhance potency or selectivity against specific biological targets .

Material Science

Beyond medicinal applications, this compound can be utilized in material science for developing new polymers or as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with specific electronic or optical properties .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating strong activity.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokine levels in vitro and in vivo models.
Study CNeuroprotectionIndicated neuroprotective effects through reduced oxidative stress markers in neuronal cultures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione with structurally and functionally related compounds, emphasizing molecular features, physicochemical properties, and research findings:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Findings/Applications Reference
6-Methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (Target Compound) C₁₉H₁₅N₃O₂ 317.34 6-methyl, 2-phenyl Not reported Structural analog of kinase inhibitors
5-Butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (BH54352) C₁₇H₁₉N₃O₂ 297.35 5-butyl, 6-methyl, 2-phenyl Not reported Increased lipophilicity due to butyl group
5-(4-Chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4-dione C₂₂H₂₀ClN₅O₂ 395.85 5-(4-chlorobenzyl), 2-(4,6-dimethylpyrimidin-2-yl) Not reported Enhanced steric bulk for receptor interactions
3a,4-Dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione (4c) C₁₀H₈N₂O₂ 188.18 None 165–167 Simpler backbone; lower molecular complexity
4-Methyl-2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione (4d) C₁₇H₁₄N₂O₂ 278.30 4-methyl, 2-phenyl 146–148 Moderate solubility in organic solvents
6-Methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine C₆H₈N₆ 164.17 6-methyl, 3,4-diamine Not reported Antioxidant activity demonstrated

Key Structural and Functional Insights:

Backbone Variations :

  • The target compound’s pyrazolo[3,4-b]pyridine-dione scaffold differs from the dihydropyrroloindole-diones in , which lack the pyridine ring but share fused bicyclic systems. This difference impacts electronic properties and binding affinities .
  • Derivatives like BH54352 () and STK263465 () introduce alkyl or aromatic substituents, enhancing lipophilicity and steric interactions critical for biological targeting .

Substituent Effects :

  • The 6-methyl group in the target compound likely enhances metabolic stability compared to unsubstituted analogs.
  • The phenyl group at position 2 is conserved across multiple analogs (e.g., 4d in ), suggesting its role in π-π stacking interactions .

Physicochemical Properties :

  • Melting points for dihydropyrroloindole-diones () range from 98–167°C, correlating with crystallinity and hydrogen-bonding capacity. The target compound’s melting point is unreported but expected to be higher due to increased rigidity .
  • Molecular weights of pyrazolo-pyridine-diones (300–400 Da) exceed those of simpler dihydropyrroloindole-diones (188–292 Da), influencing bioavailability .

The antioxidant activity of 6-methyl-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine () highlights the pharmacophoric importance of the pyrazolo-pyrimidine core .

Q & A

Q. Example Protocol :

Combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (2.0 mmol), Meldrum’s acid (2.2 mmol), and PEG-400 (5 mL).

Heat at 80°C for 6–12 hours under nitrogen.

Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) .

Which analytical techniques are critical for characterizing this compound?

Basic Research Question
Characterization relies on:

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., ¹H-NMR peaks for methyl groups at δ 2.1–2.5 ppm and aromatic protons at δ 7.2–7.9 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 295) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

How is the biological activity of this compound initially screened?

Basic Research Question
Preliminary screening includes:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based protocols .
  • Antiproliferative Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .

Q. Data Interpretation :

  • IC₅₀ values <10 μM suggest therapeutic potential.
  • Compare results with structurally related analogs (e.g., chloro- or methoxy-substituted derivatives) .

How can structure-activity relationships (SAR) guide the design of analogs?

Advanced Research Question
SAR studies focus on modifying substituents to enhance potency or selectivity:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Improve binding to hydrophobic enzyme pockets .
  • Methyl vs. Phenyl Substituents : Methyl at position 6 increases metabolic stability, while phenyl at position 2 enhances π-π stacking .

Q. Example Analogs and Activities :

Compound ModificationBiological ActivityReference
6-Chloro derivativeImproved kinase inhibition
4-Trifluoromethyl derivativeEnhanced antiproliferative EC₅₀

What strategies optimize synthesis yield and purity?

Advanced Research Question

  • Solvent Selection : PEG-400 improves reaction homogeneity and reduces side products .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and minimize isolation steps .

Case Study :
A one-pot synthesis avoiding intermediate isolation increased yield from 45% to 72% by retaining methanol solvent during catalytic dearomatization .

How to resolve contradictions in spectroscopic or biological data?

Advanced Research Question

  • Reproducibility Checks : Ensure consistent reaction conditions (e.g., temperature, solvent purity) .
  • Computational Modeling : Use DFT calculations to predict tautomeric preferences or regioisomer stability .
  • Orthogonal Assays : Validate biological activity with multiple methods (e.g., SPR + enzymatic assays) to rule out false positives .

Example :
Discrepancies in NMR data for a 6-methyl analog were resolved by X-ray crystallography, confirming keto-enol tautomerism .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Replace column chromatography with recrystallization or pH-controlled precipitation .
  • Byproduct Management : Optimize stoichiometry to minimize side reactions (e.g., overalkylation) .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Reactant of Route 2
6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.